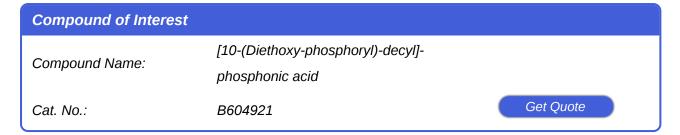


An In-depth Technical Guide to [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid**. The information is intended for researchers, scientists, and professionals in the fields of materials science and surface chemistry.

Chemical Properties and Data

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is a bifunctional organic molecule characterized by a long ten-carbon alkyl chain, a terminal phosphonic acid group, and a terminal diethyl phosphonate group. This structure makes it an excellent candidate for use as a surface modifier and in the formation of self-assembled monolayers (SAMs).[1] The phosphonic acid moiety provides a strong anchor to various metal oxide surfaces, while the diethyl phosphonate end can be further functionalized or utilized for its inherent properties.

Quantitative Data Summary



Property	Value	Source/Method
Molecular Formula	C14H32O6P2	Supplier Data[2][3]
Molecular Weight	358.35 g/mol	Supplier Data[2][3]
CAS Number	1446282-24-1	Supplier Data[2][3]
Purity	≥95% - 98%	Supplier Data[2][3]
Appearance	Colorless to pale yellow oil (predicted)	Based on similar compounds[2]
Solubility	Soluble in water and polar solvents.	Supplier Data
Storage Conditions	2-8°C or -20°C, sealed, dry.	Supplier Data[2][3]

Predicted Spectroscopic Data

While specific experimental spectra for this exact molecule are not readily available in the public domain, the following are predicted ¹H and ¹³C NMR chemical shifts based on the closely related structure of diethyl 10-bromodecylphosphonate and general knowledge of alkyl phosphonates.

- ¹H NMR (predicted): δ 4.15-4.05 (m, 4H, OCH₂CH₃), 1.75-1.65 (m, 4H, PCH₂), 1.45-1.25 (m, 16H, (CH₂)₈), 1.33 (t, 6H, OCH₂CH₃).
- ¹³C NMR (predicted): δ 61.5 (d, J≈6.5 Hz, OCH₂), Broad signals for the alkyl chain carbons between δ 22-31, 16.5 (d, J≈6.0 Hz, OCH₂CH₃).
- ³¹P NMR (predicted): Two distinct signals are expected, one for the phosphonic acid group and one for the diethyl phosphonate group.

Experimental Protocols Proposed Synthesis of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid



A plausible synthetic route for **[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid** involves a two-step process starting from 1,10-dibromodecane. The first step is a Michaelis-Arbuzov reaction to introduce the first phosphonate group, followed by a second phosphonylation and subsequent selective hydrolysis.

Step 1: Synthesis of Diethyl 10-bromodecylphosphonate

This procedure is adapted from the synthesis of similar ω -bromoalkylphosphonates.

- Materials: 1,10-dibromodecane, triethyl phosphite, anhydrous toluene.
- Procedure:
 - In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,10-dibromodecane in a minimal amount of anhydrous toluene.
 - Heat the solution to reflux.
 - Add triethyl phosphite (1.0-1.2 equivalents) dropwise to the refluxing solution over several hours. The slow addition is crucial to minimize the formation of the di-phosphonated byproduct.
 - Continue refluxing for 4-6 hours after the addition is complete. Monitor the reaction progress by TLC or GC.
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate diethyl 10-bromodecylphosphonate.

Step 2: Synthesis of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid

This step involves the introduction of the second phosphorus-containing group and selective hydrolysis.



 Materials: Diethyl 10-bromodecylphosphonate, triethyl phosphite, concentrated hydrochloric acid (HCl), toluene.

Procedure:

- React diethyl 10-bromodecylphosphonate with a second equivalent of triethyl phosphite under similar Michaelis-Arbuzov conditions as in Step 1 to form tetraethyl decane-1,10diylbis(phosphonate).
- After purification, add an excess of concentrated HCl to the tetraethyl decane-1,10diylbis(phosphonate).
- Heat the mixture to reflux (approximately 110°C) and maintain for 8-12 hours with vigorous stirring. This step aims for the hydrolysis of one of the diethyl phosphonate groups to a phosphonic acid. The reaction conditions would need to be carefully controlled to favor mono-hydrolysis.
- After cooling to room temperature, remove the excess HCl and water by rotary evaporation.
- To remove residual water, add toluene to the flask and perform an azeotropic distillation.
 Repeat this step 2-3 times.
- Dry the resulting product under high vacuum.

Surface Modification Protocol for Self-Assembled Monolayer (SAM) Formation

This protocol describes a general method for forming a self-assembled monolayer of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid on a metal oxide surface, such as titanium dioxide (TiO₂).

- Materials: [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid, anhydrous solvent (e.g., ethanol or tetrahydrofuran), substrate (e.g., TiO₂-coated silicon wafer), deionized water, ethanol.
- Procedure:

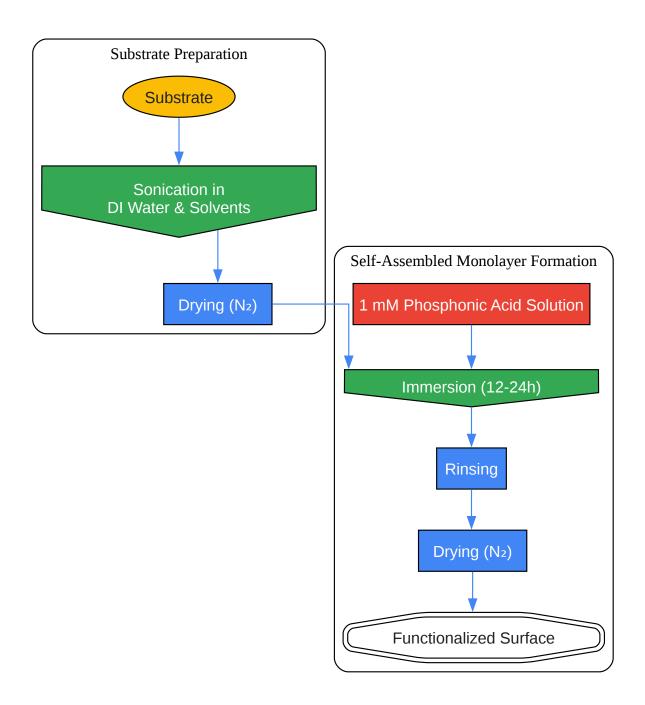


- Substrate Cleaning: Sequentially sonicate the substrate in deionized water, ethanol, and the chosen anhydrous solvent for 15 minutes each to remove contaminants. Dry the substrate under a stream of nitrogen.
- SAM Formation: Prepare a dilute solution (e.g., 1 mM) of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid in the anhydrous solvent.
- Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container under an inert atmosphere.
- Allow the self-assembly to proceed for 12-24 hours at room temperature.
- Remove the substrate from the solution and rinse thoroughly with the fresh anhydrous solvent and then ethanol to remove any non-covalently bound molecules.
- Dry the functionalized substrate under a stream of nitrogen. The surface is now ready for characterization or further modification.

Mandatory Visualizations

Caption: Proposed synthesis workflow for [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid.





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Caption: Experimental workflow for surface modification using [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid.



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